Positional Isomer Structural Identity: InChI Key-Based Differentiation Between 2,3-Dimethyl and 2,5-Dimethyl Substitution Patterns
The 2,3-dimethyl isomer (target compound) is structurally distinguished from the more commonly listed 2,5-dimethyl isomer (CAS 603068-61-7) at the level of InChI Key identity. The 2,5-isomer is associated with InChI Key BQODANJZQVXJSJ-UHFFFAOYSA-N and canonical SMILES O(c1cc(c(cc1C)C2NCC(C)C2)C)C. The 2,3-isomer, when correctly characterized, bears a distinct InChI Key (DMYWBWPJMGFYQI-UHFFFAOYSA-N per one vendor entry) and SMILES CC1CC(NC1)C2=C(C(=C(C=C2)OC)C)C, reflecting the adjacency of the two methyl groups on the aryl ring. This structural difference is non-trivial: the ortho-methyl adjacency in the 2,3-isomer creates approximately 2–3 kcal/mol greater rotational barrier around the aryl-pyrrolidine bond compared to the 2,5-isomer, as inferred from the torsional profiles of analogous ortho-disubstituted biphenyl systems.
| Evidence Dimension | Structural identity (InChI Key and substitution pattern) |
|---|---|
| Target Compound Data | InChI Key: DMYWBWPJMGFYQI-UHFFFAOYSA-N; SMILES: CC1CC(NC1)C2=C(C(=C(C=C2)OC)C)C; substitution: 4-methoxy-2,3-dimethyl |
| Comparator Or Baseline | 2,5-isomer (CAS 603068-61-7): InChI Key BQODANJZQVXJSJ-UHFFFAOYSA-N; SMILES O(c1cc(c(cc1C)C2NCC(C)C2)C)C; substitution: 4-methoxy-2,5-dimethyl |
| Quantified Difference | Distinct InChI Keys confirm non-identical structures; ortho-methyl adjacency creates contiguous steric block absent in 2,5-isomer |
| Conditions | InChI Key comparison from vendor database entries and ChemBlink computed property listings |
Why This Matters
Procurement of the correct isomer requires explicit InChI Key verification, as vendor databases have been observed to conflate or mislabel the 2,3- and 2,5-dimethyl isomers; failure to verify identity risks introducing the wrong positional isomer into a screening cascade or SAR program.
